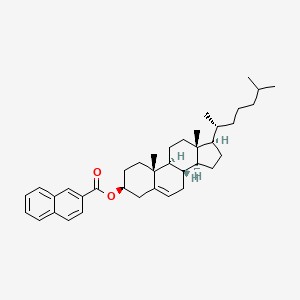

Cholesteryl 2-naphthoate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis process of Cholesteryl 2-naphthoate is skillful and the yield is high . It is widely used in food, cosmetics, medicine, biology, industry, and other fields . The synthesis of cholesteryl-based compounds involves esterification reactions .Molecular Structure Analysis

The structure of cholesteryl 1-naphthoate was determined by X-ray crystallography . The carboxyl group makes angles of 0.44(6)˚ and 58.66(8)˚ with the naphthalene ring and the cyclohexane ring of cholesterol, respectively .Chemical Reactions Analysis

Cholesteryl ester transfer proteins (CETP) regulate plasma cholesterol levels by transferring cholesteryl esters (CEs) among lipoproteins .Applications De Recherche Scientifique

Crystallographic Analysis

Cholesteryl 2-naphthoate's structure has been studied using techniques like X-ray crystallography. For instance, Kubo et al. (2009) determined the structure of cholesteryl 1-naphthoate, a related compound, revealing specific angles between the carboxyl, naphthalene, and cyclohexane rings, along with intermolecular interactions (Kubo, Tsuji, Matsumoto, & Mori, 2009).

Electrohydrodynamical Effects in Cholesteric Mixtures

This compound is studied in cholesteric mixtures for its optical and electrohydrodynamical effects. Cuculescu et al. (1984) investigated a mixture containing cholesteryl chloride and cholesteryl laurate, observing color electro-optic effects and dynamic scattering (Cuculescu, Enache, Florea, & Bena, 1984).

Applications in CO2 Sensing

Zhang et al. (2017) developed cholesteryl naphthalimide-derived compounds as CO2 sensors. These compounds could gelate various organic solvents, showing potential as fluorescent sensors for CO2 and visual sensing through solution-to-gel transitions (Zhang, Li, Mu, Liu, Guan, Yoon, & Yu, 2017).

Interaction with Bile Salts

Yusa et al. (2005) explored the interaction of a hydrophobically modified polysulfonate containing cholesteryl moieties with sodium cholate, highlighting the disruption of intermolecular associations by these interactions (Yusa, Ikeda, Yamamoto, & Morishima, 2005).

Formation of Cholesteryl Ester

Research by Brecher and Chobanian (1974) looked into the formation of cholesteryl ester in aortic tissue, finding increased enzyme activity related to cholesterol feeding, which could impact atherosclerosis research (Brecher & Chobanian, 1974).

Role in Atherogenesis

Davis, Glagov, and Zarins (1985) studied the role of acid lipase in cholesteryl ester accumulation during atherogenesis, correlating enzyme activity with macrophages in lesions, which is crucial for understanding cardiovascular diseases (Davis, Glagov, & Zarins, 1985).

Self-assembly and Nanocarriers

Sarkar et al. (2019) and Bagheri & Motirasoul (2013) explored the self-assembly of cholesteryl-modified compounds, focusing on their potential as nanocarriers for hydrophobic drugs, highlighting the importance of cholesteryl moieties in drug delivery systems (Sarkar, Dinda, Choudhury, & Das, 2019) (Bagheri & Motirasoul, 2013).

Mécanisme D'action

Target of Action

The primary target of Cholesteryl 2-naphthoate is the Cholesteryl Ester Transfer Protein (CETP) . CETP is a plasma protein that mediates the transfer of cholesteryl esters (CEs) among lipoproteins . It plays a crucial role in the regulation of plasma cholesterol levels .

Mode of Action

This compound interacts with CETP, inhibiting its activity . CETP normally facilitates the transfer of cholesteryl esters from high-density lipoproteins (HDLs) to low-density lipoproteins (LDLs) . By inhibiting CETP, this compound disrupts this process, leading to an increase in HDL cholesterol levels and a decrease in LDL cholesterol levels .

Biochemical Pathways

This compound affects the cholesterol homeostasis pathway . Normally, cellular cholesterol levels are maintained through a balance of biosynthesis, uptake, export, and esterification . By inhibiting CETP, this compound disrupts this balance, specifically affecting the transfer of cholesteryl esters among lipoproteins .

Pharmacokinetics

Similar cetp inhibitors have been shown to be well-absorbed and extensively distributed in the body

Result of Action

The inhibition of CETP by this compound results in an increase in HDL cholesterol levels and a decrease in LDL cholesterol levels . This shift in cholesterol levels could potentially reduce the risk of atherosclerotic cardiovascular disease (ASCVD), as high levels of LDL cholesterol and low levels of HDL cholesterol are associated with an increased risk of ASCVD .

Orientations Futures

Research into CETP and the molecular mechanism by which it inhibits CE transfer among lipoproteins continues . Insights into the structural-based CETP-lipoprotein interactions can unravel CETP inhibition machinery, which can hopefully guide the design of more effective CETP inhibitors that combat atherosclerotic cardiovascular disease (ASCVD) .

Analyse Biochimique

Cellular Effects

It is known that cholesterol and its derivatives play crucial roles in maintaining cell membrane integrity, participating in signal transduction, and influencing gene expression .

Molecular Mechanism

It is likely to share some similarities with cholesterol, which is known to interact with various biomolecules and influence gene expression .

Metabolic Pathways

Cholesteryl 2-Naphthoate is likely to be involved in similar metabolic pathways as cholesterol, which is synthesized by all nucleated cells and is regulated by a balance of biosynthesis, uptake, export, and esterification .

Transport and Distribution

Cholesterol and its derivatives are known to interact with various transporters and binding proteins .

Propriétés

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] naphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H52O2/c1-25(2)9-8-10-26(3)33-17-18-34-32-16-15-30-24-31(19-21-37(30,4)35(32)20-22-38(33,34)5)40-36(39)29-14-13-27-11-6-7-12-28(27)23-29/h6-7,11-15,23,25-26,31-35H,8-10,16-22,24H2,1-5H3/t26-,31+,32+,33-,34+,35+,37+,38-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRJUEMITSYBRAL-URDOEOIASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC6=CC=CC=C6C=C5)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC6=CC=CC=C6C=C5)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H52O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

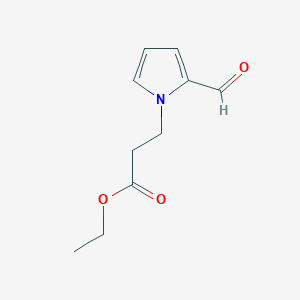

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

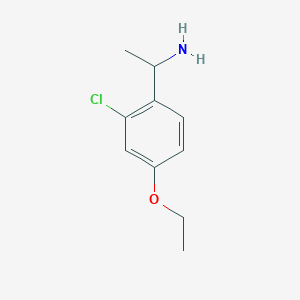

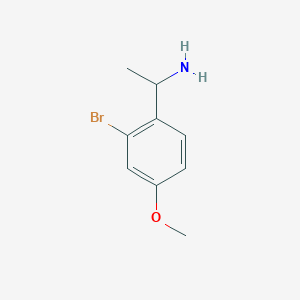

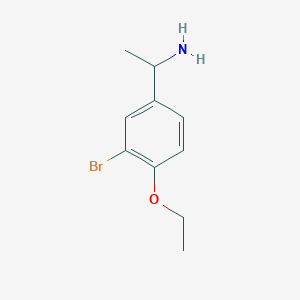

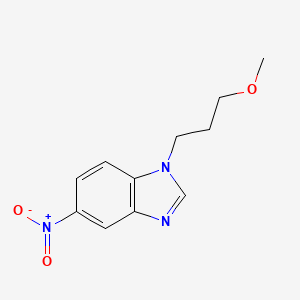

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[4-(Pyridin-2-ylsulfanyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B3147972.png)

![8-Methoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline](/img/structure/B3147991.png)

![Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-methyl-](/img/structure/B3148020.png)